molecular formula C5H5ClFN3 B3024114 5-Chloro-3-fluoro-2-hydrazinylpyridine CAS No. 248255-70-1

5-Chloro-3-fluoro-2-hydrazinylpyridine

Cat. No. B3024114
CAS RN: 248255-70-1
M. Wt: 161.56 g/mol
InChI Key: TZBBCECFLONWDG-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-hydrazinylpyridine is a chemical compound with the CAS Number: 248255-70-1 . It has a molecular weight of 161.57 and its IUPAC name is 5-chloro-3-fluoro-2-hydrazinopyridine . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Chloro-3-fluoro-2-hydrazinylpyridine is 1S/C5H5ClFN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.57 . It is solid in its physical form . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

  • Halogen-rich Intermediates for Synthesis : Researchers have utilized halogen-rich pyridine derivatives, including those related to 5-Chloro-3-fluoro-2-hydrazinylpyridine, for the synthesis of pentasubstituted pyridines. These compounds serve as valuable building blocks in medicinal chemistry, offering pathways to synthesize compounds with desired functionalities for further chemical manipulations (Wu et al., 2022).

  • Herbicidal Activity of Pyridine Derivatives : A study on 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring demonstrated significant herbicidal activity against certain graminaceous plants without causing crop injury. This suggests the utility of such compounds in agricultural applications (Tajik & Dadras, 2011).

  • Structural Manipulations and Isomerization : The manipulation of halopyridines, including 5-Chloro-3-fluoro derivatives, through basicity gradient-driven isomerization has been explored. This process enables the creation of structural manifolds from a common precursor, offering diverse applications in synthetic chemistry (Schlosser & Bobbio, 2002).

Applications in Material Science and Imaging

  • Fluorescent Probes for Biological Imaging : A fluorescent probe based on 2-hydrazinylpyridine and 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carbaldehyde, designed for hypochlorite detection, showcases fast-detection capabilities and successful application in living cell imaging. This highlights the potential of pyridine derivatives in developing novel imaging agents for medical diagnostics (Wu et al., 2016).

Safety and Hazards

The safety data sheet for 5-Chloro-3-fluoro-2-hydrazinylpyridine is available for free at Echemi.com . For first aid measures, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs . If irritation persists, seek medical attention . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride .

properties

IUPAC Name

(5-chloro-3-fluoropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClFN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBBCECFLONWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627000
Record name 5-Chloro-3-fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-fluoro-2-hydrazinylpyridine

CAS RN

248255-70-1
Record name 5-Chloro-3-fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

7.5 g of the compound obtained in Step 3 and 9.57 ml of hydrazine monohydrate were added to 50 ml of n-propanol, the resulting mixture was refluxed for 6 hours, and distilled under a reduced pressure to remove the solvent. The resulting residue was dissolved in 80 ml of chloromethane, washed with water, and dried over anhydrous magnesium sulfate. The dried organic layer was concentrated under a reduced pressure to obtain 7.26 g of the title compound.
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Synthesis routes and methods III

Procedure details

A mixture of 5-chloro-2,3-difluoropyridine (10.0 g, 66.9 mmol) and hydrazine (10.0 ml, 319 mmol) in iPrOH (50 mL) was heated to 65-70° C. for 6 hours. The mixture was cooled to 23° C., filtered, and washed with Na2CO3 (satd), and H2O. Product isolated as a white solid. MS (ESI pos. ion) m/z: 162 (MH+). Calc'd exact mass for C5H5ClFN3: 161.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-3-fluoro-2-hydrazinylpyridine
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5-Chloro-3-fluoro-2-hydrazinylpyridine

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